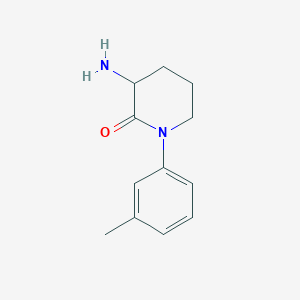

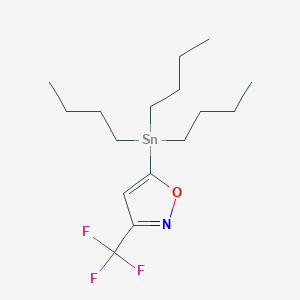

![molecular formula C22H16FN3OS B2885868 4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-53-7](/img/structure/B2885868.png)

4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl fluorophenyl compounds are a class of organic compounds known for their diverse chemical properties . They often serve as intermediates in the synthesis of various pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of these compounds typically consists of a benzyl group attached to a fluorophenyl group . The exact structure can vary depending on the specific compound and its synthesis .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse, depending on the specific compound and the conditions of the reaction . For example, they can undergo reactions with various nucleophiles and electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on their specific structure . For example, they might have different solubilities, melting points, and reactivities .科学的研究の応用

Crystal Structure and Molecular Interactions

A study on biologically active 1,3,4-thiadiazole derivatives, including those related to 4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, has provided insights into their crystal structures, molecular geometries, and the significance of weak interactions in stabilizing crystal packing. The research highlighted the L-shaped molecular geometry and the role of S⋯O and F⋯C contacts in molecular conformation stability (Panini et al., 2013).

Fluorescence Characteristics

Another study focused on the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, revealing their excellent photophysical properties. These properties include large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE), showcasing the compounds' potential in creating novel fluorescent dyes and materials (Zhang et al., 2017).

Stimuli-Responsive Materials

Research into benzothiadiazole derivatives has led to the development of materials with reversible fluorescent properties, indicating potential applications in thermal sensors, security inks, and rewritable paper. The study detailed a rod-shaped benzothiadiazole fluorophore that demonstrates phase-switchable fluorescence under various stimuli (Echeverri et al., 2020).

Antimicrobial and Antitumor Potential

Compounds containing the 1,3,4-thiadiazole moiety, akin to 4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, have been synthesized and evaluated for their antimicrobial activities. These compounds showed promising activity against a range of pathogens, highlighting their potential as antibacterial agents (Holla et al., 2003).

Photophysical Studies and Molecular Aggregation

Investigations into the fluorescence effects of 1,3,4-thiadiazole-derived compounds in aqueous solutions have revealed the influence of molecular aggregation and charge transfer effects on fluorescence. These studies provide valuable insights into the design of fluorescent materials and their applications in bioimaging and sensors (Matwijczuk et al., 2018).

作用機序

The mechanism of action of these compounds can vary greatly depending on their specific structure and the context in which they are used . For example, some benzyl fluorophenyl compounds are used as intermediates in the synthesis of pharmaceuticals, where their mechanism of action would depend on the specific drug .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3OS/c23-19-12-10-18(11-13-19)21-25-26-22(28-21)24-20(27)17-8-6-16(7-9-17)14-15-4-2-1-3-5-15/h1-13H,14H2,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTJBUCFPCQAPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2885789.png)

![(Z)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2885791.png)

![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2885794.png)

![5-bromo-1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B2885798.png)

![methyl {4-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]phenoxy}acetate](/img/structure/B2885800.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2885802.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide](/img/structure/B2885803.png)

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2885804.png)